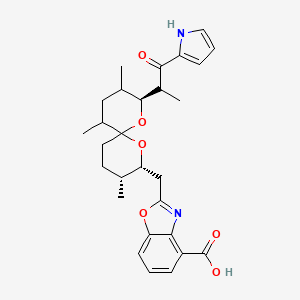
Cezomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cezomycin, also known as this compound, is a useful research compound. Its molecular formula is C28H34N2O6 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biosynthesis and Modification
Cezomycin serves as a precursor to calcimycin, another significant polyether antibiotic. Recent studies have demonstrated that this compound undergoes postsynthetic modification to form calcimycin through the action of the CalC protein, which activates this compound to its CoA ester form. This process is critical for understanding the biosynthetic pathways of these compounds and their potential therapeutic applications .
Key Findings:
- Biosynthetic Pathway : this compound is modified to calcimycin, indicating a shared biosynthetic relationship.
- Enzymatic Role : The CalC protein facilitates this conversion, suggesting avenues for enhancing production through genetic manipulation of S. chartreusis.
Ion Transport Mechanism
This compound functions as a divalent cation ionophore, capable of binding and transporting ions such as calcium, magnesium, manganese, and iron. This property is particularly valuable in studies related to ion homeostasis and cellular signaling mechanisms.
Applications:
- Calcium Signaling : this compound has been utilized to investigate calcium signaling pathways in various human health conditions, including cardiovascular diseases and neurodegenerative disorders.
- Ion Flux Modulation : Its ability to influence ion flux makes it a candidate for research into therapies aimed at correcting ion imbalances in cells .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogens, particularly Gram-positive bacteria and fungi. This characteristic positions it as a potential lead compound for developing new antibiotics.
Research Highlights:
- Inhibition Studies : this compound has demonstrated efficacy in inhibiting bacterial growth in various assays, making it a candidate for further development in antimicrobial therapies.
- Phenotypic Drug Discovery : Machine learning approaches have been employed to identify this compound's mechanism of action compared to established antibiotics, enhancing our understanding of its potential as a novel therapeutic agent .
Cancer Research
Emerging evidence suggests that this compound may play a role in cancer treatment due to its ability to induce apoptosis in cancer cells. Studies indicate that this compound can inhibit ATPase activity and affect intracellular signaling pathways linked to cell death.
Case Studies:
- Colon Cancer : Research has shown that this compound can reduce the metastatic potential of human colon cancer cells, indicating its potential as an adjunct treatment in oncology.
- Mechanistic Insights : Investigations into how this compound influences apoptosis pathways could lead to the development of new cancer therapies targeting similar mechanisms .
Data Table
The following table summarizes key biochemical parameters associated with this compound's activity:
| Parameter | Value |
|---|---|
| Substrate | This compound |
| Km (μM) | 190 ± 25 |
| kcat (min−1) | 3.98 ± 0.12 |
| kcat/Km (M−1s−1) | 349 |
Propiedades
Número CAS |
83874-22-0 |
|---|---|
Fórmula molecular |
C28H34N2O6 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
2-[[(2S,8R,9R)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C28H34N2O6/c1-15-10-11-28(17(3)13-16(2)26(36-28)18(4)25(31)20-8-6-12-29-20)35-22(15)14-23-30-24-19(27(32)33)7-5-9-21(24)34-23/h5-9,12,15-18,22,26,29H,10-11,13-14H2,1-4H3,(H,32,33)/t15-,16?,17?,18?,22-,26+,28?/m1/s1 |
Clave InChI |
SFAOBXUZYBPOKX-KBVPZPMPSA-N |
SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C=CC=C5O4)C(=O)O |
SMILES isomérico |
C[C@@H]1CCC2(C(CC([C@H](O2)C(C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C=CC=C5O4)C(=O)O |
SMILES canónico |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C=CC=C5O4)C(=O)O |
Sinónimos |
cezomycin demethylamino A23187 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















